4-(Tert-butoxy)-2-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Tert-butoxy)-2-chlorophenol is an organic compound with the molecular formula C10H13ClO2 It is a derivative of phenol, where the hydrogen atom in the para position is replaced by a tert-butoxy group, and the hydrogen atom in the ortho position is replaced by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-(Tert-butoxy)-2-chlorophenol typically involves the etherification of para-chlorophenol with isobutene in the presence of a catalyst. The reaction is carried out under normal temperature conditions using solvents such as benzene, toluene, or dimethylbenzene. The catalyst used is often sulfuric acid, sometimes in combination with quaternary ammonium salts like benzyltriethylammonium chloride, which enhances the catalytic effect .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available petrochemicals and is designed to be efficient and easy to control. The reaction materials, para-chlorophenol and isobutene, are dissolved in the chosen solvents, and the reaction is monitored to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butoxy)-2-chlorophenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different phenolic derivatives.
Substitution: The chlorine atom in the ortho position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenols .
Scientific Research Applications
4-(Tert-butoxy)-2-chlorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various industrial processes .
Mechanism of Action
The mechanism of action of 4-(Tert-butoxy)-2-chlorophenol involves its interaction with molecular targets such as enzymes and proteins. The tert-butoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins. The chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
4-(Tert-butoxy)-2-chlorophenol can be compared with other similar compounds, such as:
4-tert-Butylphenol: Lacks the chlorine atom, resulting in different reactivity and applications.
2-Chlorophenol: Lacks the tert-butoxy group, leading to different physical and chemical properties.
4-tert-Butoxyphenol:
The uniqueness of this compound lies in the combination of the tert-butoxy and chlorine substituents, which confer distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H13ClO2 |
---|---|
Molecular Weight |
200.66 g/mol |
IUPAC Name |
2-chloro-4-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C10H13ClO2/c1-10(2,3)13-7-4-5-9(12)8(11)6-7/h4-6,12H,1-3H3 |
InChI Key |
FFERQUFDBSYSIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=C(C=C1)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.